molecular formula C21H26ClN3O2 B3420407 Nemonapride CAS No. 187139-87-3

Nemonapride

Cat. No.: B3420407
CAS No.: 187139-87-3
M. Wt: 387.9 g/mol
InChI Key: KRVOJOCLBAAKSJ-RDTXWAMCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nemonapride is an atypical antipsychotic compound primarily used in Japan for the treatment of schizophrenia. It was first launched by Yamanouchi Pharmaceuticals in May 1991. This compound acts as a dopamine D2 and D3 receptor antagonist and is also a potent 5-hydroxytryptamine 1A receptor agonist. Additionally, it has affinity for sigma receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Nemonapride involves several steps. One efficient method for the preparation of (2S,3S)-Nemonapride includes the use of tert-butyldimethylsilyloxy (OTBS) as a chiral auxiliary. The process involves the addition-cyclization-deprotection of an imine with a Grignard reagent, followed by azidation and condensation reactions. This method yields this compound with a 17% overall yield .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The use of protecting-group-free synthesis methods, such as the europium(III) trifluoromethanesulfonate-catalyzed aminolysis of 3,4-epoxy alcohols, has been explored to streamline the production process .

Chemical Reactions Analysis

Types of Reactions: Nemonapride undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can undergo substitution reactions, particularly at the aromatic ring and amine groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenation and nitration reactions are common, using reagents like chlorine and nitric acid.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound N-oxide, while reduction may produce this compound amine derivatives .

Scientific Research Applications

Nemonapride has a wide range of scientific research applications:

Mechanism of Action

Nemonapride is compared with other antipsychotic compounds such as sulpiride, sultopride, and tiapride. These compounds share similar mechanisms of action but differ in their receptor binding profiles and therapeutic effects. This compound’s unique combination of dopamine receptor antagonism and serotonin receptor agonism distinguishes it from other antipsychotics .

Comparison with Similar Compounds

  • Sulpiride
  • Sultopride
  • Tiapride
  • Clozapine
  • Chlorpromazine

Nemonapride’s distinct pharmacological profile makes it a valuable compound in the treatment of schizophrenia and other psychiatric disorders.

Properties

IUPAC Name

N-[(2R,3R)-1-benzyl-2-methylpyrrolidin-3-yl]-5-chloro-2-methoxy-4-(methylamino)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN3O2/c1-14-18(9-10-25(14)13-15-7-5-4-6-8-15)24-21(26)16-11-17(22)19(23-2)12-20(16)27-3/h4-8,11-12,14,18,23H,9-10,13H2,1-3H3,(H,24,26)/t14-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRVOJOCLBAAKSJ-RDTXWAMCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCN1CC2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3OC)NC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H](CCN1CC2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3OC)NC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601116422
Record name 5-Chloro-2-methoxy-4-(methylamino)-N-[(2R,3R)-2-methyl-1-(phenylmethyl)-3-pyrrolidinyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601116422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187139-87-3, 75272-39-8
Record name 5-Chloro-2-methoxy-4-(methylamino)-N-[(2R,3R)-2-methyl-1-(phenylmethyl)-3-pyrrolidinyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=187139-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nemonapride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75272-39-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nemonapride [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075272398
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Chloro-2-methoxy-4-(methylamino)-N-[(2R,3R)-2-methyl-1-(phenylmethyl)-3-pyrrolidinyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601116422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-((2R,3R)-1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NEMONAPRIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q88T5P3444
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nemonapride
Reactant of Route 2
Reactant of Route 2
Nemonapride
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Nemonapride
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Nemonapride
Reactant of Route 5
Reactant of Route 5
Nemonapride
Reactant of Route 6
Nemonapride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.